

# Elagolix: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Elagolix |           |
| Cat. No.:            | B1671154 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Elagolix is an orally administered, non-peptide, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn modulates the downstream signaling cascade that controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This mechanism leads to a dose-dependent suppression of ovarian sex hormones, including estradiol and progesterone.[4][5] Approved by the U.S. Food and Drug Administration (FDA) in 2018, elagolix is primarily indicated for the management of moderate to severe pain associated with endometriosis.[1][4][7] Unlike peptide-based GnRH agonists, its non-peptide nature allows for oral bioavailability and a rapid, reversible onset of action without an initial "flare-up" effect.[2][5] This document provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of elagolix.

### **Molecular Structure and Chemical Identifiers**

**Elagolix** is typically used as its sodium salt, **elagolix** sodium, which is a white to off-white or light yellow powder that is freely soluble in water.[1][8] The drug substance contains a single chiral center and is manufactured as the (R)-isomer.[9]



| Identifier       | Elagolix (Free Acid)                                                                                                                                                 | Elagolix Sodium                                                                                                                                                                       |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 4-[[(1R)-2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid[1][4][7] | Sodium 4-({(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate[8][10] |
| Chemical Formula | C32H30F5N3O5[4]                                                                                                                                                      | C32H29F5N3NaO5[1][8][10]                                                                                                                                                              |
| Molecular Weight | 631.60 g/mol [1][4][9]                                                                                                                                               | 653.58 g/mol [1][8][9]                                                                                                                                                                |
| CAS Number       | 834153-87-6[1][4]                                                                                                                                                    | 832720-36-2[1][10]                                                                                                                                                                    |
| SMILES String    | CC1=C(C(=O)N(C(=O)N1CC2<br>=C(C=CC=C2F)C(F)(F)F)C<br>INVALID-LINK<br>NCCCC(=O)O)C4=C(C(=CC=<br>C4)OC)F[11]                                                           | CC1=C(C(=O)N(C(=O)N1CC2<br>=C(C=CC=C2F)C(F)(F)F)C<br>INVALID-LINKNCCCC(=O)<br>[O-])C4=C(C(=CC=C4)OC)F.<br>[Na+][10]                                                                   |
| PubChem CID      | 11250647[1][4]                                                                                                                                                       | 24785956[10]                                                                                                                                                                          |

## **Physicochemical Properties**

The physicochemical characteristics of **elagolix** are crucial for its pharmacokinetic profile, including its oral absorption and distribution. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, suggesting high solubility and low to moderate permeability.[5][9] Some literature, however, has classified it as a BCS Class II compound (low solubility, high permeability).[12]



| Property                   | Value                                                                                    |
|----------------------------|------------------------------------------------------------------------------------------|
| Physical Form              | White to off-white to light yellow hygroscopic powder[1][3][8]                           |
| рКа                        | 4.0 (acid), 7.9 (base)[5][9]                                                             |
| XLogP3-AA                  | 2.6[4]                                                                                   |
| Melting Point              | >188°C (decomposition)[13]                                                               |
| Aqueous Solubility         | Freely soluble in water[1][8]. H <sub>2</sub> O: 2 mg/mL.<br>PBS (pH 7.2): ~10 mg/mL[14] |
| Organic Solvent Solubility | DMF: ~12.5 mg/mL; Ethanol: ~10 mg/mL; DMSO: ~10 mg/mL[14]                                |
| Protein Binding            | ~80%[1]                                                                                  |

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for **elagolix** are proprietary. However, published literature and regulatory documents describe the types of studies conducted to characterize its properties and mechanism of action.

### Permeability Assessment: Caco-2 Cell Assay

The permeability of **elagolix** was assessed using in vitro Caco-2 cell studies.[5][9] This standard method provides a model for predicting human intestinal absorption.

- Objective: To determine the rate of transport of elagolix across a monolayer of differentiated
   Caco-2 cells, which mimic the intestinal epithelium.
- General Methodology:
  - Caco-2 cells are seeded onto a semi-permeable membrane in a transwell apparatus and cultured until they form a confluent, differentiated monolayer.
  - The integrity of the cell monolayer is verified using methods such as transepithelial electrical resistance (TEER) measurements.



- **Elagolix** is added to the apical (donor) side of the monolayer.
- Samples are collected from the basolateral (receiver) side at various time points.
- The concentration of elagolix in the samples is quantified using a suitable analytical method, such as LC-MS/MS.
- The apparent permeability coefficient (Papp) is calculated to estimate the rate of absorption. Elagolix demonstrated an apparent low to moderate permeability of 0.5–2.8 × 10<sup>-6</sup> cm/s in these studies.[5][9]

### **Receptor Binding Affinity: Radioligand Binding Assay**

The binding affinity of **elagolix** to the GnRH receptor was determined using competitive radioligand binding assays.

- Objective: To quantify the affinity (Ki) of **elagolix** for the human GnRH receptor.
- General Methodology:
  - Cell membranes expressing the human GnRH receptor are prepared.
  - A constant concentration of a radiolabeled GnRH analog (the radioligand) is incubated with the cell membranes.
  - Increasing concentrations of unlabeled elagolix are added to compete with the radioligand for binding to the receptor.
  - After reaching equilibrium, the bound and free radioligand are separated.
  - The amount of bound radioactivity is measured, which decreases as the concentration of elagolix increases.
  - The IC<sub>50</sub> (the concentration of elagolix that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki). Elagolix was found to be a potent antagonist with a Ki of 0.9 nM.[13][14][15]



## Functional Antagonism: Inositol Phosphate (IP) Production Assay

The functional activity of **elagolix** as a GnRH receptor antagonist was confirmed by measuring its ability to block GnRH-induced signaling.

- Objective: To determine the potency (IC<sub>50</sub>) of **elagolix** in inhibiting the intracellular signaling cascade initiated by GnRH binding to its receptor.
- General Methodology:
  - A cell line stably expressing the human GnRH receptor (e.g., RBL-1 hGnRH-R transfectants) is used.[15]
  - GnRH receptor activation typically leads to the production of inositol phosphates (IPs) via the Gq protein pathway.
  - Cells are pre-incubated with varying concentrations of elagolix.
  - A fixed concentration of GnRH is then added to stimulate the receptors.
  - The reaction is stopped, and the accumulated level of intracellular IPs is measured, often using a radioactive label or fluorescence-based detection kit.
  - The IC<sub>50</sub> value is calculated, representing the concentration of **elagolix** that inhibits 50% of the GnRH-stimulated IP production. **Elagolix** effectively blocked GnRH-induced IP production with an IC<sub>50</sub> of 1.5 nM.[14][15]

### **Mechanism of Action and Signaling Pathway**

**Elagolix** exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland.[5][6][16] The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for reproductive function.

- Hypothalamus: The hypothalamus releases GnRH in a pulsatile fashion.[6]
- Anterior Pituitary: GnRH travels to the anterior pituitary and binds to GnRH receptors
   (GnRHR) on gonadotrope cells. This binding stimulates the synthesis and release of two key



gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]

- Gonads (Ovaries): LH and FSH act on the ovaries to stimulate follicular development and the production of sex hormones, primarily estradiol and progesterone.[6]
- Elagolix Intervention: Elagolix competitively binds to the GnRH receptors on the pituitary gonadotropes.[16] By occupying these receptors, it prevents endogenous GnRH from binding and initiating the signaling cascade.[4] This blockade leads to a dose-dependent reduction in the release of LH and FSH, which subsequently suppresses the ovarian production of estradiol.[5] In estrogen-dependent conditions like endometriosis, this reduction in estradiol levels alleviates symptoms such as pelvic pain.[4][6]

The following diagram illustrates the inhibitory effect of **Elagolix** on the HPG axis.



Click to download full resolution via product page

**Elagolix** competitively antagonizes GnRH receptors in the pituitary.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Elagolix Wikipedia [en.wikipedia.org]
- 2. Elagolix: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Elagolix | C32H30F5N3O5 | CID 11250647 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Elagolix Sodium? [synapse.patsnap.com]
- 7. elagolix | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elagolix Sodium | C32H29F5N3NaO5 | CID 24785956 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Elagolix (S)-enantiomer | C32H30F5N3O5 | CID 69141124 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elagolix Sodium CAS#: 832720-36-2 [m.chemicalbook.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. ORILISSA® (elagolix) Mechanism of Action (MOA) [orilissa.com]
- To cite this document: BenchChem. [Elagolix: A Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671154#elagolix-molecular-structure-and-chemical-properties]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com